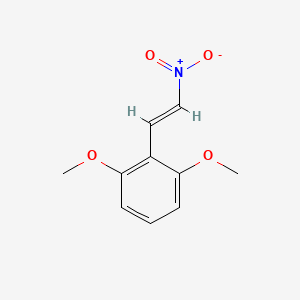

2,6-Dimethoxy-beta-nitrostyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-2-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHAPEJTWCSVGR-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of beta-nitrostyrene compounds exhibit notable antimicrobial properties. For instance, a derivative series including 2,6-dimethoxy-beta-nitrostyrene has been tested against various microbial strains. The results indicated significant inhibitory effects against pathogens such as Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Table 1: Antimicrobial Activity of 2,6-Dimethoxy-beta-nitrostyrene Derivatives

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| 2,6-Dimethoxy-beta-nitrostyrene | 128 | Candida albicans |

| Other derivatives | Varies (32-128) | Staphylococcus aureus, Pseudomonas aeruginosa |

Potential in Pharmaceutical Development

The compound has been identified as a promising candidate for the development of new pharmaceuticals due to its structural characteristics that allow for modifications leading to enhanced biological activity. Its derivatives have been explored for their potential as anti-infective agents and may serve as precursors for synthesizing more complex organic molecules used in drug formulation .

Case Studies and Research Findings

- Antibacterial Activity Study : A comprehensive study evaluated a series of beta-nitrostyrene derivatives for their antibacterial properties. The findings suggested that structural modifications could enhance activity against specific strains of bacteria, providing insights into the design of new antimicrobial agents .

- Catalytic Applications : Research on catalytic transfer hydrogenation processes involving beta-nitrostyrenes has revealed their utility in synthesizing primary amines from nitroalkenes. This application highlights their importance in organic synthesis and potential roles in developing new synthetic methodologies .

- Environmental Considerations : The synthesis methods developed for 2,6-dimethoxy-beta-nitrostyrene prioritize sustainability by allowing for solvent recycling and minimizing waste generation. This aspect is crucial in modern chemical manufacturing practices aimed at reducing environmental impact .

Preparation Methods

Standard Procedure for 2,6-Dimethoxy-β-Nitrostyrene Synthesis

Adapted from the synthesis of 2,5-dimethoxy-β-nitrostyrene, the following protocol is optimized for the 2,6-isomer:

Materials :

-

2,6-Dimethoxybenzaldehyde (1.0 equiv)

-

Nitromethane (0.7–0.9 equiv)

-

Ammonium acetate (0.25–0.3 equiv)

-

Organic solvent (toluene, ethyl acetate, or xylene; 4–5 equiv)

Procedure :

-

Combine 2,6-dimethoxybenzaldehyde, nitromethane, ammonium acetate, and solvent in a reaction vessel.

-

Heat to 70–80°C with stirring for 4–10 hours.

-

Quench the reaction with hot water, separate the organic layer, and cool to induce crystallization.

-

Recover the product via centrifugation and dry under vacuum.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction efficiency:

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | Ammonium acetate | 75–78 | 4 | 89 |

| Ethyl acetate | Ammonium acetate | 75–78 | 4 | 93 |

| Xylene | Ammonium acetate | 75–78 | 4 | 87 |

Key Observations :

-

Ethyl acetate achieves the highest yield (93%) due to superior solubility of intermediates.

-

Xylene requires longer reaction times (6–8 h) for comparable yields.

-

Ammonium acetate is preferred over other bases (e.g., NaOH) for its mild acidity, which minimizes side reactions.

Purification and Recycling Strategies

Crystallization and Centrifugation

Post-reaction, the organic layer is cooled to 0–5°C, inducing crystallization of 2,6-dimethoxy-β-nitrostyrene. Centrifugation separates the product from the mother liquor, which contains residual solvent and unreacted starting materials. The mother liquor can be distilled and recycled, reducing solvent consumption by 40–50%.

Aqueous Layer Reuse

The aqueous layer from the wash step is saturated with by-products (e.g., acetic acid, residual nitromethane). After distillation to remove salts, this layer is reused in subsequent batches, achieving near-zero liquid waste discharge.

Comparative Analysis of Methodologies

Patent-Based Synthesis (CN114436847A)

Advantages :

-

Scalable to industrial production (batch sizes >80 kg).

-

Closed-loop solvent recycling minimizes environmental impact.

-

No requirement for column chromatography, reducing costs.

Limitations :

-

Requires precise control of stoichiometry (deviation >5% reduces yield by 15–20%).

Academic Synthesis (Repositorio-Aberto Protocol)

Advantages :

-

High purity (>98%) without additional purification steps.

-

Compatible with microwave-assisted synthesis for reduced reaction times.

Limitations :

-

Limited documentation on solvent recycling protocols.

Applications in Downstream Reactions

2,6-Dimethoxy-β-nitrostyrene serves as a precursor for phenethylamine derivatives via catalytic hydrogenation. Using 5% Pd/C in ethanol under hydrogen (1 atm), the nitro group is reduced to an amine, yielding 2,6-dimethoxyphenethylamine with 71% efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethoxy-beta-nitrostyrene, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nitroaldol (Henry) reactions between 2,6-dimethoxybenzaldehyde and nitromethane derivatives. Key intermediates (e.g., nitroalkenes) should be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized using -/-NMR and high-resolution mass spectrometry (HRMS). Monitoring reaction progress via TLC with UV visualization is critical to optimize yields .

Q. How do solvent polarity and temperature influence the stereochemical outcomes of reactions involving 2,6-Dimethoxy-beta-nitrostyrene?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states favoring trans-adducts in Michael additions, while nonpolar solvents (e.g., toluene) may promote cis-selectivity. Temperature effects can be studied via controlled experiments (e.g., 0°C vs. reflux) with product ratios analyzed by -NMR integration or chiral HPLC .

Q. What spectroscopic techniques are most effective for distinguishing 2,6-Dimethoxy-beta-nitrostyrene from structural analogs?

- Methodology : UV-Vis spectroscopy (200–400 nm) can identify nitrostyrene’s conjugated π-system. IR spectroscopy (e.g., nitro group stretching at ~1520 cm) and -NMR (methoxy proton signals at δ 3.8–4.0 ppm) provide structural confirmation. Cross-validation with computational methods (e.g., DFT-based NMR prediction) enhances accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,6-Dimethoxy-beta-nitrostyrene in nucleophilic addition reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Compare computational results with experimental kinetic data (e.g., rate constants for thiol-Michael additions) to validate models .

Q. What strategies resolve contradictions in reported biological activity data for 2,6-Dimethoxy-beta-nitrostyrene derivatives?

- Methodology : Apply triangulation: Replicate assays under standardized conditions (e.g., fixed cell lines, solvent controls). Analyze batch-to-batch purity variations via HPLC and correlate with bioactivity (e.g., IC shifts). Use meta-analysis frameworks from qualitative research to assess methodological biases (e.g., inconsistent endpoint measurements) .

Q. How do electronic effects of substituents modulate the electrochemical behavior of 2,6-Dimethoxy-beta-nitrostyrene?

- Methodology : Cyclic voltammetry (CV) in anhydrous acetonitrile (with TBAPF electrolyte) reveals reduction potentials of the nitro group. Compare Hammett substituent constants (σ) with peak potentials to establish linear free-energy relationships. Controlled experiments with electron-donating/-withdrawing groups (e.g., -OCH, -NO) quantify electronic effects .

Methodological Considerations

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to avoid misassignments.

- Contradiction Management : Use factorial experimental designs to isolate variables (e.g., solvent vs. catalyst effects) .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay conditions to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.